molecular formula C11H13BrN2O B13678983 3-(2-Bromo-benzyl)-piperazin-2-one

3-(2-Bromo-benzyl)-piperazin-2-one

Cat. No.: B13678983
M. Wt: 269.14 g/mol
InChI Key: IWHNATQRGIBUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(2-Bromobenzyl)piperazin-2-one is a chemical compound with the molecular formula C11H13BrN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Bromobenzyl)piperazin-2-one typically involves the reaction of piperazine with 2-bromobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of ®-3-(2-Bromobenzyl)piperazin-2-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition, temperature control, and product isolation can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Bromobenzyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

®-3-(2-Bromobenzyl)piperazin-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(2-Bromobenzyl)piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromobenzyl)piperazin-2-one
  • 1-(2-Bromobenzyl)piperazin-2-one

Uniqueness

®-3-(2-Bromobenzyl)piperazin-2-one is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the ®-configuration can result in different interactions with molecular targets compared to its (S)-enantiomer or other similar compounds.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13BrN2O/c12-9-4-2-1-3-8(9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15)

InChI Key

IWHNATQRGIBUMA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.